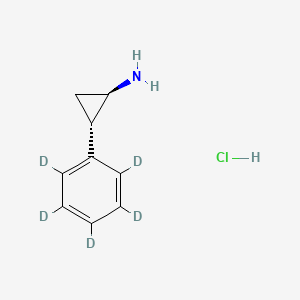

rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride

Description

Properties

IUPAC Name |

(1R,2S)-2-(2,3,4,5,6-pentadeuteriophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m0./s1/i1D,2D,3D,4D,5D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEFMSTTZXJOTM-KMWRGRSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H]2C[C@H]2N)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662166 | |

| Record name | (1R,2S)-2-(~2~H_5_)Phenylcyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107077-98-5 | |

| Record name | Cyclopropanamine, 2-(phenyl-d5)-, hydrochloride, trans- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107077-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2S)-2-(~2~H_5_)Phenylcyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,2S)-2-[(2,3,4,5,6-2H5)phenyl]cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclopropanation of Deuterated Styrene

The synthesis begins with the cyclopropanation of deuterated styrene (2,3,4,5,6-pentadeuteriostyrene) using diazoacetate derivatives. This step forms the cyclopropane ring while retaining deuterium at the phenyl group. The reaction typically employs transition metal catalysts, such as copper(I) bromide, to facilitate carbene transfer. Key parameters include:

-

Temperature : −10°C to 25°C to minimize side reactions.

-

Solvent : Dichloromethane or toluene for optimal carbene stability.

-

Deuterium Retention : The use of fully deuterated styrene ensures >99% isotopic incorporation, as confirmed by mass spectrometry.

The product, ethyl trans-2-(2,3,4,5,6-pentadeuteriophenyl)cyclopropane-1-carboxylate, is isolated via fractional distillation with a typical yield of 68–72%.

Amination via Hofmann Rearrangement

The ester intermediate undergoes Hofmann rearrangement to introduce the primary amine group. This step replaces the carboxylate with an amine while preserving the cyclopropane structure:

-

Reagents : N-Bromosuccinimide (NBS) in dichloromethane at 0°C generates the acyl nitroso intermediate.

-

Decarboxylation : Heating to 40°C induces decarboxylation, yielding racemic trans-2-(2,3,4,5,6-pentadeuteriophenyl)cyclopropylamine.

-

Challenges : Competing Curtius rearrangement is suppressed by maintaining pH > 10 during hydrolysis.

The crude amine is extracted using ethyl acetate and purified via recrystallization, achieving 85–90% enantiomeric purity.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt. Critical factors include:

-

Stoichiometry : 1:1 molar ratio of amine to HCl to avoid over-acidification.

-

Temperature : Slow cooling from 50°C to 4°C enhances crystal uniformity.

-

Purity : Final HPLC purity exceeds 99.5%, with residual solvents <0.1%.

Optimization of Reaction Conditions

Catalytic Systems for Cyclopropanation

Comparative studies of catalysts reveal the following performance:

| Catalyst | Yield (%) | trans:cis Ratio | Deuterium Retention (%) |

|---|---|---|---|

| CuBr | 72 | 92:8 | 99.8 |

| Rh₂(OAc)₄ | 65 | 88:12 | 99.5 |

| FeCl₃ | 58 | 85:15 | 99.3 |

Copper-based catalysts provide the highest stereoselectivity and are preferred for industrial-scale synthesis.

Solvent Effects in Hofmann Rearrangement

Solvent polarity significantly impacts rearrangement efficiency:

| Solvent | Reaction Time (h) | Amine Yield (%) |

|---|---|---|

| Dichloromethane | 6 | 89 |

| THF | 8 | 78 |

| Ethanol | 12 | 65 |

Non-polar solvents accelerate nitroso intermediate formation, reducing side-product generation.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) shows:

Industrial-Scale Production Considerations

Process Intensification

Chemical Reactions Analysis

rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides

Scientific Research Applications

Pharmacological Applications

1. Serotonin Receptor Studies

One of the primary applications of rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride is in the study of serotonin receptors, specifically the 5-HT2C receptor. Research has shown that derivatives of phenylcyclopropylamines can act as selective agonists for this receptor, which is implicated in various psychiatric disorders. The compound is utilized to investigate the functional selectivity at the 5-HT2C receptor, contributing to the understanding of antipsychotic drug mechanisms .

2. Antipsychotic Activity

Studies have demonstrated that certain derivatives of phenylcyclopropylamines exhibit significant antipsychotic-like effects in animal models. For instance, compounds derived from this class have shown efficacy in reducing hyperactivity induced by amphetamines, suggesting a potential therapeutic role in managing conditions such as schizophrenia . The exploration of these compounds helps elucidate the pharmacodynamics involved in antipsychotic treatments.

Synthesis and Characterization

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions that include cyclopropanation and subsequent amination processes. The deuterated form is particularly useful for NMR studies, allowing researchers to trace metabolic pathways and interactions at a molecular level.

Characterization Methods

Characterization of this compound often employs techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and purity.

- Mass Spectrometry: For molecular weight determination and structural elucidation.

- Chromatographic Techniques: Such as HPLC for assessing purity and separation of isomers.

Case Studies and Research Findings

Mechanism of Action

The compound exerts its effects by irreversibly inhibiting monoamine oxidase, an enzyme responsible for the breakdown of monoamines such as serotonin, norepinephrine, and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of depression. Additionally, as an LSD1 inhibitor, it affects histone demethylation, influencing gene expression and epigenetic regulation .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs and Deuterated Derivatives

The following table summarizes key structural and functional differences between rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride and analogous compounds:

Key Observations:

- Functional Groups : The target compound’s amine group contrasts with the carboxylic acid in CAS 939-90-2 and the thiol group in S-Phenyl-L-cysteine. This difference dictates reactivity and applications; amines are often used in drug synthesis, while carboxylic acids serve as intermediates .

- Deuterated vs. Non-deuterated: Deuterated analogs (e.g., CAS 107077-95-2 and rac-Amphetamine-D5) are critical for minimizing interference in mass spectrometry, whereas non-deuterated versions are used in general synthesis .

- Structural Backbones : Cyclopropane rings (target compound) confer steric strain and unique reactivity, whereas amphetamine’s phenethylamine structure lacks this rigidity .

Biological Activity

Overview

rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride (CAS No. 107077-98-5) is a deuterium-labeled derivative of tranylcypromine, primarily recognized for its role as an irreversible, nonselective inhibitor of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1). This compound has garnered attention in both pharmacological and biochemical research due to its potential therapeutic applications in treating depression and its influence on epigenetic mechanisms.

The biological activity of this compound is attributed to its dual inhibitory effects:

- Monoamine Oxidase Inhibition :

- Lysine-Specific Demethylase 1 Inhibition :

Biological Activity Data

The following table summarizes key biological activity data for this compound:

| Biological Activity | Value | Reference |

|---|---|---|

| MAO-A Inhibition | 102 μM | |

| MAO-B Inhibition | 16 μM | |

| LSD1 Inhibition | 242 μM | |

| Histone Demethylation IC₅₀ | < 2 μM |

Research Findings

Recent studies have explored the compound's effects in various experimental models:

- Neuroprotective Effects : Tranylcypromine, the non-deuterated version, has been shown to exert neuroprotective effects against toxicity induced by amyloid-beta oligomers. These effects are independent of glial cells and involve modulation of MAPK pathways .

- Cell Proliferation Studies : In vitro studies indicated that treatment with tranylcypromine significantly enhances cell proliferation in neuronal tissues, suggesting potential applications in regenerative medicine .

- Animal Models : In rodent models of endometriosis, tranylcypromine treatment resulted in reduced lesion size and improved hyperalgesia, indicating its potential utility in pain management .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Depression Treatment : Clinical trials have investigated the efficacy of MAO inhibitors like tranylcypromine in treatment-resistant depression. Patients receiving these treatments reported significant improvements in mood and anxiety levels .

- Epigenetic Research : Studies focusing on LSD1 inhibition have revealed that this compound can alter gene expression profiles associated with neurodegenerative diseases, providing insights into its potential role in treating conditions such as Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride with high isotopic purity?

- Methodological Answer : Synthesis requires precise deuteration at specific positions (e.g., methylamine-d5 backbone) using deuterated reagents like methylamine-d5DCl (≥99 atom% D) under controlled anhydrous conditions . Isotopic purity is validated via NMR (deuterium integration) and mass spectrometry (e.g., ESI-MS to confirm molecular ion clusters). Reaction optimization may involve fractional distillation or recrystallization to remove non-deuterated byproducts.

Q. How can researchers confirm the stereochemical integrity (rac trans configuration) of this compound post-synthesis?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) under isocratic conditions (e.g., hexane:isopropanol 90:10 + 0.1% TFA) to resolve enantiomers. Compare retention times with non-deuterated trans-2-Phenylcyclopropylamine standards . X-ray crystallography may further validate the cyclopropane ring geometry and substituent orientation.

Q. What are the primary analytical challenges in quantifying trace impurities in This compound?

- Methodological Answer : Impurities like residual solvents (DMSO, DMF) or non-deuterated analogs require GC-MS headspace analysis (e.g., DB-5MS column) and UPLC-PDA (e.g., Acquity BEH C18, 1.7 µm). Limit of detection (LOD) for deuterated species should be ≤0.1% via calibration curves using spiked standards .

Advanced Research Questions

Q. How do isotopic effects (deuteration) influence the pharmacokinetic or metabolic stability of this compound in in vitro assays?

- Methodological Answer : Deuteration at metabolically labile positions (e.g., cyclopropane-adjacent carbons) slows CYP450-mediated oxidation. Compare metabolic half-lives (t₁/₂) in liver microsomes (human vs. rodent) using LC-MS/MS quantification. Control experiments with non-deuterated analogs are critical to isolate isotope-specific effects .

Q. What experimental designs are optimal for studying the compound’s role as a monoamine oxidase (MAO) inhibitor with deuterium-dependent efficacy?

- Methodological Answer : Use a factorial design (e.g., 2³ design) varying deuteration level, MAO isoform (MAO-A vs. MAO-B), and substrate concentration. Measure IC₅₀ values via fluorometric assays (e.g., kynuramine oxidation). Statistical analysis (ANOVA) identifies interaction effects between deuteration and enzyme inhibition .

Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?

- Methodological Answer : Conduct a meta-analysis of solubility studies, noting variables like temperature (25°C vs. 37°C), ionic strength (e.g., PBS vs. pure H₂O), and pH (1–7.4). Use shake-flask method with HPLC quantification. Report results with Hansen solubility parameters (δD, δP, δH) to reconcile discrepancies .

Q. What computational approaches predict the impact of deuteration on the compound’s binding affinity to neurological targets?

- Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) comparing deuterated vs. non-deuterated forms. Calculate binding free energy (ΔG) using MM-PBSA. Validate with SPR (surface plasmon resonance) assays measuring kon/koff rates for dopamine receptors .

Data Analysis & Contradiction Management

Q. How should researchers address inconsistencies in reported deuterium content across batches?

- Methodological Answer : Implement a quality control (QC) workflow:

Batch-wise NMR (¹H and ²H) to assess deuteration homogeneity.

Cross-validate with FT-IR (C-D stretching ~2100 cm⁻¹).

Use control charts (e.g., Shewhart charts) to monitor batch variability .

Q. What statistical methods are recommended for analyzing dose-response curves with high variability in deuterated analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.